2-cyano-N-(2-methylphenyl)acetamide

Description

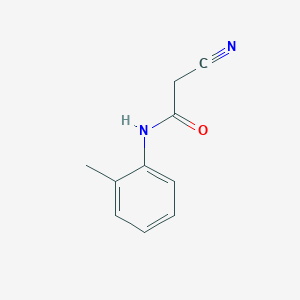

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVNCLRDLWQWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308045 | |

| Record name | 2-cyano-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59736-34-4 | |

| Record name | 59736-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-N-(2-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyano N 2 Methylphenyl Acetamide and Its Derivatives

Established Synthetic Routes to 2-Cyano-N-(2-methylphenyl)acetamide

Condensation Reactions (e.g., ethyl cyanoacetate (B8463686) with o-toluidine)

The most direct and commonly reported method for preparing this compound is through the direct condensation of an amine with a cyanoacetic acid derivative. tubitak.gov.tr

One established route involves the reaction of ethyl cyanoacetate with o-toluidine (B26562) . This reaction is typically carried out by heating a mixture of the two reagents at high temperatures, generally between 160–190 °C, for several hours to drive the reaction to completion.

Another well-documented condensation method involves reacting 2-cyanoacetic acid with o-toluidine . This process often requires an activating agent to facilitate the formation of the amide bond. For instance, the reaction can be performed in dichloromethane (B109758) using phosphorous pentachloride, followed by the addition of o-toluidine, achieving a high yield of 94%. chemicalbook.com

The general scheme for the condensation of ethyl cyanoacetate and o-toluidine is presented below:

Reactants: Ethyl cyanoacetate, o-Toluidine

Conditions: Heat (160–190 °C)

Product: this compound, Ethanol (B145695)

Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. tcichemicals.com Cyanoacetic acid and its derivatives, including cyanoacetamides, are fundamental starting materials for a wide array of MCRs. nih.gov These reactions are advantageous due to their atom economy, simplified procedures, and the ability to generate molecular diversity quickly. nih.govrsc.org

While specific MCRs for the direct synthesis of this compound are not extensively detailed in the literature, the general principle is well-established for related structures. For example, N-substituted cyanoacetamide derivatives are readily prepared by reacting various amines with ethyl cyanoacetate, which can then be used in subsequent MCRs. researchgate.net A one-pot, three-component reaction involving an aldehyde, a cyanoacetohydrazide, and Meldrum's acid in the presence of a piperidine (B6355638) catalyst is a documented example of an MCR producing complex heterocyclic systems. researchgate.net The versatility of the cyanoacetamide scaffold in MCRs suggests a strong potential for developing a one-pot synthesis for this compound. rsc.orgrug.nl

Development of Novel Synthetic Strategies

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of cyanoacetamides and their derivatives.

Catalyst-mediated Approaches

The use of catalysts can significantly improve reaction rates, yields, and selectivity under milder conditions. Several catalyst-mediated approaches have been reported for the synthesis of N-aryl cyanoacetamides.

Base Catalysis: Basic catalysts are effective in promoting condensation reactions. For instance, piperidine has been used to catalyze the three-component reaction of cyanoacetohydrazide, Meldrum's acid, and an aryl aldehyde. researchgate.net Butyl lithium has also been employed as a strong base to facilitate the reaction between benzylamine (B48309) and ethyl cyanoacetate. tubitak.gov.tr

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-N,N-dimethylaminopyridine (DMAP) are used to activate carboxylic acids for amidation, enabling the condensation of cyanoacetic acid with anilines under controlled conditions. tubitak.gov.tr

Ammonium (B1175870) Acetate (B1210297): In the context of Knoevenagel condensation for producing unsaturated cyanoacetamide derivatives, ammonium acetate has been used effectively as a catalyst under microwave irradiation. nih.gov

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles applied to cyanoacetamide synthesis include the use of alternative energy sources and solvent-free conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. tubitak.gov.trnih.gov The synthesis of unsaturated cyanoacetamide derivatives via a Knoevenagel condensation of an aldehyde and 2-cyanoacetamide (B1669375) has been successfully performed using microwave irradiation (160 W for 40 seconds) with ammonium acetate as a catalyst, achieving a 98.6% yield. nih.gov

Solvent-Free Reactions: Eliminating solvents reduces waste and simplifies purification. A novel protocol for synthesizing pyridin-2-ones involves a solvent-free cascade reaction of 2-cyanoacetamides with various ketones, highlighting the potential for high-yield, environmentally friendly processes. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as temperature, solvent, and catalyst is crucial for maximizing product yield and purity. Studies on related cyanoacetamide syntheses provide insight into effective optimization strategies.

For example, in a three-component reaction to synthesize N-amino pyridine-2,6-dione derivatives, the choice of solvent and temperature was found to be critical. While reactions at room temperature in various solvents yielded only trace amounts of the product, conducting the reaction at reflux temperature significantly increased the yield. researchgate.net

The table below summarizes the effect of different solvents at reflux conditions on the yield of a model reaction. researchgate.net

| Solvent | Yield (%) |

|---|---|

| Ethanol | 58 |

| Methanol | 47 |

| Acetonitrile | 65 |

| Tetrahydrofuran (B95107) (THF) | 51 |

| N,N-dimethylformamide (DMF) | 80 |

This data clearly indicates that N,N-dimethylformamide (DMF) is the optimal solvent for this particular reaction, providing the highest yield of 80% under reflux conditions. researchgate.net Similarly, high yields have been reported for other cyanoacetamide syntheses under optimized conditions, such as an 83% yield for the synthesis of 2-cyano-N-(2,6-dimethyl-phenyl)-acetamide in refluxing DMF and a 94% yield for this compound using a phosphorous pentachloride-mediated method. chemicalbook.comchemicalbook.com The application of green methods, like microwave-assisted synthesis, has also led to exceptionally high yields, demonstrating the continuous improvement in the synthesis of these compounds. nih.gov

Temperature and Solvent Effects

For instance, in the synthesis of analogous N-substituted cyanoacetamides, a variety of solvents and temperature conditions have been employed. The synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide is achieved by refluxing the reactants in tetrahydrofuran (THF). chemicalbook.com In another example, the preparation of 2-azido-N-(4-methylphenyl)acetamide involves refluxing in a mixture of ethanol and water at 80°C. nih.gov For the synthesis of 2-cyano-N,N-diethylacetamide, the reaction is carried out at the reflux temperature of tetrahydrofuran, which is approximately 66°C. googleapis.comquickcompany.in

The selection of an appropriate solvent is also crucial for the work-up and purification of the product. In many procedures, the crude product is isolated by filtration after cooling the reaction mixture, followed by recrystallization from a suitable solvent like ethanol or ethyl acetate to achieve high purity. chemicalbook.comekb.eg

The following table summarizes the solvent and temperature conditions used in the synthesis of various N-substituted acetamides, illustrating the range of conditions that could be applicable to the synthesis of this compound.

| Compound | Solvent | Temperature | Reference |

| 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | Tetrahydrofuran | Reflux | chemicalbook.com |

| 2-Azido-N-(4-methylphenyl)acetamide | Ethanol/Water (70:30) | 80°C | nih.gov |

| 2-Cyano-N,N-diethylacetamide | Tetrahydrofuran | Reflux | googleapis.comquickcompany.in |

| N-(4-substitutedphenyl)-2-cyanoacetamide derivatives | Acetic Acid | Reflux | ekb.eg |

Reaction Time and Product Purity Considerations

Reaction time is another key variable that must be optimized to ensure a high yield of a pure product. The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion of the starting materials. However, prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the product or the formation of impurities.

Monitoring the progress of the reaction using techniques such as thin-layer chromatography (TLC) is a common practice to determine the optimal reaction time. nih.gov Once the reaction is complete, the method of isolation and purification plays a significant role in the final purity of the this compound.

Common purification techniques include precipitation and recrystallization. For example, in the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, the crude product is first collected by filtration and then purified by dissolving it in ethyl acetate, drying over sodium sulfate, and concentrating the solution to yield a white solid. chemicalbook.com In another instance, the product was purified by recrystallization from acetic acid or ethanol. ekb.eg

The table below outlines the reaction times and corresponding yields for several related acetamide (B32628) syntheses, providing insight into the temporal requirements for such reactions.

| Compound | Reaction Time | Yield | Purification Method | Reference |

| 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | 30 minutes | 88% | Filtration, washing with THF, followed by dissolution in ethyl acetate, drying, and concentration. | chemicalbook.com |

| 2-Azido-N-(4-methylphenyl)acetamide | 24 hours | - | Filtration, washing with cold water, and recrystallization from hot ethanol. | nih.gov |

| 2-Cyano-N,N-diethylacetamide | 6-9 hours | - | Concentration, treatment with water and acetic acid, filtration, and extraction with dichloromethane. | googleapis.comquickcompany.in |

| N-(4-substitutedphenyl)-2-cyanoacetamide derivatives | 6 hours | - | Cooling, filtration, washing with ethanol, and recrystallization from acetic acid. | ekb.eg |

Reactivity and Chemical Transformations of 2 Cyano N 2 Methylphenyl Acetamide

Role as a Versatile Intermediate in Heterocyclic Synthesis

The strategic placement of functional groups in 2-cyano-N-(2-methylphenyl)acetamide makes it an ideal precursor for building complex molecular architectures. The active methylene (B1212753) group, flanked by the electron-withdrawing cyano and carbonyl groups, is readily deprotonated to form a nucleophilic carbanion. This carbanion can participate in a variety of condensation and cycloaddition reactions, which are fundamental to the formation of heterocyclic rings. Furthermore, the cyano and amide functionalities can undergo transformations and participate in cyclization cascades, further expanding the synthetic utility of this compound.

While the broad utility of cyanoacetamides in heterocyclic synthesis is well-established, specific applications of this compound are of particular interest due to the influence of the o-tolyl group on the reactivity and properties of the resulting heterocyclic products. The following sections will detail the documented roles of this specific acetamide (B32628) in the synthesis of key heterocyclic families.

Synthesis of Furan (B31954) Derivatives

The synthesis of furan derivatives often involves the construction of the five-membered ring through cyclization of appropriately substituted precursors. While general methods for furan synthesis from active methylene compounds exist, specific literature detailing the direct use of this compound for the synthesis of furan derivatives is not extensively documented. However, the reactivity profile of this compound suggests its potential in established synthetic routes. For instance, a plausible pathway could involve the reaction of the sodium salt of this compound with α-haloketones, followed by intramolecular cyclization to yield substituted aminofurans. Further research is required to explore and optimize these potential synthetic transformations.

Synthesis of Azetidinone Derivatives

Azetidinones, commonly known as β-lactams, are a critical class of compounds, most notably for their presence in penicillin and cephalosporin (B10832234) antibiotics. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone for the construction of the azetidinone ring. Although the direct involvement of this compound in a Staudinger-type reaction to form a cyanomethyl-substituted azetidinone is not widely reported, its structural elements suggest potential for such applications. A hypothetical route could involve the conversion of the acetamide to a corresponding ketene precursor, which could then react with various imines. The development of such a synthetic protocol would offer a novel entry to a unique class of β-lactam derivatives.

Synthesis of Thiazole (B1198619) Derivatives

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, and they are prevalent in many biologically active molecules. The Hantzsch thiazole synthesis is a classical method for their preparation, typically involving the reaction of an α-haloketone with a thioamide. While this compound is not a thioamide, it can be a precursor to one. For example, reaction with Lawesson's reagent could convert the amide carbonyl to a thioamide. This resulting N-(2-methylphenyl)-2-cyanothioacetamide could then readily participate in the Hantzsch synthesis upon reaction with α-haloketones to yield 2-amino-thiazole derivatives.

Another potential route involves the reaction of this compound with elemental sulfur and an appropriate amine, a variation of the Gewald reaction, which is typically used for thiophene (B33073) synthesis but can be adapted for other sulfur-containing heterocycles under specific conditions.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are significant scaffolds in medicinal chemistry. The Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative, is a fundamental method for their preparation. The active methylene group in this compound allows for its conversion into a β-ketoamide derivative. For instance, acylation of the carbanion of this compound would yield a suitable 1,3-dicarbonyl precursor. Subsequent reaction of this intermediate with hydrazine or its derivatives would lead to the formation of substituted pyrazoles. The specific substitution pattern on the resulting pyrazole ring would be dictated by the nature of the acylating agent and the hydrazine used.

| Reactant 1 | Reactant 2 | Product Class |

| This compound (after conversion to β-ketoamide) | Hydrazine | Pyrazole Derivatives |

Synthesis of Pyridine (B92270) Derivatives

Pyridine and its derivatives are ubiquitous in natural products and pharmaceuticals. The Hantzsch pyridine synthesis is a well-known multi-component reaction for the synthesis of dihydropyridines, which can then be oxidized to pyridines. This reaction typically involves an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or an enamine. This compound can serve as the active methylene component in Hantzsch-like reactions. For example, condensation of this compound with an α,β-unsaturated carbonyl compound (chalcone) in the presence of a suitable catalyst could lead to the formation of highly substituted dihydropyridines. Subsequent oxidation would then yield the corresponding pyridine derivatives. The o-tolyl substituent would be expected to influence the steric and electronic properties of the final pyridine product.

| Reagent A | Reagent B | Reagent C | Product Class |

| Aldehyde | This compound | β-Ketoester | Dihydropyridine Derivatives |

Synthesis of Pyridazine (B1198779) Derivatives

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common synthetic strategy for pyridazines involves the reaction of 1,4-dicarbonyl compounds with hydrazine. While this compound is not a 1,4-dicarbonyl compound, it can be utilized as a building block to construct such precursors. For instance, the active methylene group can be functionalized to introduce a second carbonyl group at the appropriate position. Alternatively, reactions involving the cyano group can also lead to the formation of the pyridazine ring. For example, a reaction with a 1,2-dicarbonyl compound and subsequent cyclization could be a viable route. However, specific and well-documented examples of the direct use of this compound in pyridazine synthesis are scarce in the current literature, highlighting an area for potential synthetic exploration.

Synthesis of Indole (B1671886) Derivatives

A significant application of cyanoacetamide derivatives, including this compound, is in the synthesis of indole scaffolds, which are core structures in many pharmaceutically important molecules. An efficient one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides from the reaction of cyanoacetamides with 2-halonitrobenzenes. nih.gov

The process begins with a nucleophilic aromatic substitution (SNAr) reaction. In the presence of a base such as sodium hydride (NaH), the active methylene group of the cyanoacetamide is deprotonated, forming a nucleophilic carbanion. This carbanion then attacks the electron-deficient aromatic ring of a 2-halonitrobenzene, displacing the halide to form an intermediate 2-cyano-2-(2-nitrophenyl)-acetamide derivative. nih.gov In the second step, this intermediate undergoes a reductive cyclization in the same pot. The addition of a reducing system, such as zinc (Zn) powder and ferric chloride (FeCl₃) in an acidic medium, reduces the nitro group to an amine. The newly formed amino group then undergoes an intramolecular cyclization by attacking the cyano group, leading to the formation of the 2-aminoindole ring system. nih.gov

This methodology provides a direct route to highly functionalized indoles with good yields. nih.gov

Table 1: Representative Yields in One-Pot Indole Synthesis

| 2-Halonitrobenzene Derivative | Cyanoacetamide Derivative | Yield of 2-Aminoindole Product |

| 2-Fluoronitrobenzene | N-Butyl-2-cyanoacetamide | High |

| 2-Chloronitrobenzene | N-Benzyl-2-cyanoacetamide | High |

| 2-Fluoro-3-methylnitrobenzene | N-Cyclohexyl-2-cyanoacetamide | Moderate-High |

| 2-Fluoro-5-(trifluoromethyl)nitrobenzene | N-Phenyl-2-cyanoacetamide | High |

This table illustrates the general applicability of the one-pot synthesis method. Yields are described qualitatively based on reported findings for various substituted starting materials. nih.gov

Other Annulation and Cyclization Reactions

The active methylene group of this compound is a key feature that enables its participation in various annulation and cyclization reactions beyond indole synthesis. The acidity of the protons on this methylene group, enhanced by the electron-withdrawing effects of both the adjacent cyano and carbonyl groups, facilitates the formation of a stabilized carbanion. This nucleophile can react with a wide range of electrophiles to construct new ring systems.

For instance, in reactions analogous to the Knoevenagel condensation, the carbanion can react with aldehydes and ketones. The resulting adduct can then undergo intramolecular cyclization. A common transformation involves the reaction with α,β-unsaturated carbonyl compounds via a Michael addition, followed by an intramolecular cyclization to yield six-membered heterocyclic rings like pyrans or pyridines, depending on the reaction partners and conditions. nih.gov

Furthermore, the nucleophile derived from this compound is structurally similar to those used in classical annulation strategies, such as the Hauser annulation. In these reactions, a phthalide (B148349) anion or a related synthon adds to a Michael acceptor, leading to the formation of fused aromatic systems. harvard.edu This suggests the potential for this compound to be employed in similar synthetic strategies to construct complex polycyclic structures.

**3.2. Functional Group Reactivity and Derivatization

The cyano (-C≡N) group is a versatile functional handle that can undergo several important transformations. numberanalytics.com

Hydrolysis: The nitrile can be hydrolyzed under either acidic or basic conditions. Mild acidic or basic conditions can selectively convert the nitrile to a primary amide, yielding a malonamide (B141969) derivative. More vigorous conditions, typically involving heating in strong acid or base, will lead to the complete hydrolysis of both the nitrile and the original amide linkage to the corresponding dicarboxylic acid. numberanalytics.comlibretexts.org

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org This reaction converts the cyanoacetamide into an aminopropane amide derivative, providing a route to diamine-containing structures.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile. libretexts.orgwikipedia.org This reaction initially forms an imine anion, which upon acidic workup, hydrolyzes to a ketone. This allows for the conversion of the cyano group into a keto group, creating a β-keto amide.

The amide bond in this compound is generally stable due to resonance delocalization. nih.gov However, it can be transformed under specific conditions.

Reduction: The amide carbonyl can be reduced to a methylene group (-CH₂-) using powerful reducing agents like LiAlH₄. This would convert the amide into a secondary amine, yielding a 1,3-diaminopropane (B46017) derivative, especially if the cyano group is also reduced concurrently.

Hydrolysis: As mentioned, strong acidic or basic conditions will hydrolyze the amide bond, cleaving the molecule to produce cyanoacetic acid and 2-methylaniline. nih.gov

Reaction with Organometallics: While less common than addition to nitriles, highly reactive organometallic reagents can add to the amide carbonyl. This can lead to the formation of ketones after cleavage of the C-N bond, though such reactions can be challenging to control. nih.gov

This compound possesses both electrophilic and nucleophilic characteristics, making it a versatile reactant.

Electrophilic Sites: The primary electrophilic centers are the carbon atoms of the cyano and carbonyl groups. libretexts.orgyoutube.com These carbons are electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms, respectively, making them susceptible to attack by a wide range of nucleophiles.

Nucleophilic Sites: The molecule's most significant nucleophilic character arises from the active methylene group. Upon deprotonation by a base, the resulting α-cyano carbanion is a potent nucleophile used in many C-C bond-forming reactions. nih.gov The nitrogen atoms of the cyano and amide groups also possess lone pairs of electrons and can act as weak nucleophiles or Lewis bases. researchgate.net

Mechanistic Investigations of Key Transformations

The mechanism of the one-pot indole synthesis is a well-defined, two-stage process. nih.gov

SNAr Mechanism: The reaction is initiated by the deprotonation of the active methylene group of this compound by a base (e.g., NaH). The resulting carbanion acts as the nucleophile, attacking the carbon atom bearing the halogen in the 2-halonitrobenzene ring. This addition forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. The subsequent loss of the halide ion restores the aromaticity of the ring, yielding the 2-cyano-2-(2-nitrophenyl)acetamide intermediate.

Reductive Cyclization Mechanism: Following the SNAr reaction, the addition of Zn and FeCl₃ in an acidic solution initiates the reduction of the nitro group to an aniline (B41778). The mechanism of this reduction involves a series of single-electron transfers from the metal. Once the amino group is formed, it acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the neighboring cyano group. This cyclization is followed by tautomerization to furnish the final, stable 2-amino-1H-indole-3-carboxamide product. nih.gov

For other potential reactions, the mechanisms follow established principles of organic chemistry. For example, the acid-catalyzed hydrolysis of the cyano group begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack this carbon, leading to the formation of an imidic acid intermediate that tautomerizes to a primary amide. libretexts.org

Structural Elucidation and Conformational Analysis of 2 Cyano N 2 Methylphenyl Acetamide and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of 2-cyano-N-(2-methylphenyl)acetamide and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of a derivative, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, specific proton signals are observed. chemicalbook.com A singlet at 3.84 ppm corresponds to the three protons of the methoxy (B1213986) group (s, 3H), while a singlet at 4.02 ppm is assigned to the two protons of the methylene (B1212753) group (s, 2H). chemicalbook.com The aromatic protons appear as singlets at 7.58 ppm and 7.66 ppm (s, 1H each), and the amide proton (NH) gives a singlet at 10.00 ppm (s, 1H). chemicalbook.com For N-methyl-N-(o-tolyl)acetamide, the ¹H NMR spectrum in CDCl₃ shows signals for the aromatic protons in the range of 7.25-7.31 ppm (m, 3H) and 7.11-7.13 ppm (m, 1H). rsc.org The N-methyl and acetyl methyl protons appear as singlets at 3.19 ppm and 1.78 ppm, respectively, while the tolyl methyl protons are observed at 2.24 ppm. rsc.org

The ¹³C NMR spectrum of N-methyl-N-(o-tolyl)acetamide in CDCl₃ reveals characteristic chemical shifts. The carbonyl carbon appears at 170.89 ppm. rsc.org The aromatic carbons show signals at 143.16, 135.42, 131.55, 128.46, 127.94, and 127.59 ppm. rsc.org The N-methyl carbon is found at 35.95 ppm, the acetyl methyl at 22.02 ppm, and the tolyl methyl at 17.39 ppm. rsc.org

Table 1: ¹H NMR Data for 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide chemicalbook.com

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 3.84 | s | 3H | Methoxy group |

| 4.02 | s | 2H | Methylene group |

| 7.58 | s | 1H | Aromatic proton |

| 7.66 | s | 1H | Aromatic proton |

Table 2: ¹H and ¹³C NMR Data for N-methyl-N-(o-tolyl)acetamide rsc.org

| ¹H NMR (ppm) | ¹³C NMR (ppm) | Assignment |

|---|---|---|

| 7.25-7.31 (m, 3H) | 143.16, 135.42, 131.55, 128.46, 127.94, 127.59 | Aromatic |

| 3.19 (s, 3H) | 35.95 | N-methyl |

| 2.24 (s, 3H) | 17.39 | Tolyl methyl |

| 1.78 (s, 3H) | 22.02 | Acetyl methyl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption frequencies.

In a derivative, 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide, the IR spectrum shows a band at 3277 cm⁻¹ corresponding to the N-H stretching of the amide group. iucr.org The C≡N (cyano) group exhibits a sharp absorption at 2217 cm⁻¹. iucr.org The C=O (amide) stretching vibration is observed at 1666 cm⁻¹. iucr.org For N-methyl-N-(o-tolyl)acetamide, the carbonyl (C=O) stretching vibration is seen at 1654 cm⁻¹. rsc.org Another derivative, 2-cyano-N-(4-phenylthiazol-2-yl)acetamide, displays an NH stretch at 3230 cm⁻¹, a conjugated C≡N stretch at 2196 cm⁻¹, and an amidic C=O stretch at 1668 cm⁻¹. researchgate.net

Table 3: IR Spectroscopic Data for 2-Cyano-N-Arylacetamide Derivatives

| Functional Group | 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide (cm⁻¹) iucr.org | N-methyl-N-(o-tolyl)acetamide (cm⁻¹) rsc.org | 2-cyano-N-(4-phenylthiazol-2-yl)acetamide (cm⁻¹) researchgate.net |

|---|---|---|---|

| N-H stretch | 3277 | - | 3230 |

| C≡N stretch | 2217 | - | 2196 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

The mass spectrum of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide shows a molecular ion peak [M-H]⁻ at m/z 257.0 and 259.0, confirming the molecular weight and isotopic distribution of chlorine. chemicalbook.com For N-methyl-N-(o-tolyl)acetamide, the mass spectrum shows a molecular ion peak at m/z = 163. rsc.org The predicted collision cross section (CCS) values for this compound have been calculated for various adducts, such as [M+H]⁺ (140.2 Ų) and [M+Na]⁺ (149.3 Ų). uni.lu

Table 4: Mass Spectrometry Data for 2-Cyano-N-Arylacetamide Derivatives

| Compound | Molecular Ion Peak (m/z) | Reference |

|---|---|---|

| 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | 257.0, 259.0 ([M-H]⁻) | chemicalbook.com |

Table 5: Predicted Collision Cross Section (CCS) for this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 175.08660 | 140.2 |

| [M+Na]⁺ | 197.06854 | 149.3 |

| [M-H]⁻ | 173.07204 | 143.5 |

| [M+NH₄]⁺ | 192.11314 | 158.1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For a series of N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives, the UV spectra show absorption in the range of 294-400 nm. researchgate.net The specific absorption wavelength is influenced by the electron-donating or electron-withdrawing nature of the substituents. researchgate.net For instance, a derivative with a strong electron-donating diethylamino group exhibits a longer wavelength absorption at 400 nm, while a derivative with an electron-withdrawing group absorbs at 370 nm. researchgate.net

X-ray Crystallography Studies

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction Data Analysis

Single crystal X-ray diffraction analysis of derivatives of this compound reveals detailed structural parameters.

For (R)-2-Cyano-N-(1-phenylethyl)acetamide, the crystal structure is orthorhombic with space group P2₁2₁2₁. nih.gov The unit cell dimensions are a = 4.7573 (1) Å, b = 11.1432 (3) Å, and c = 19.3311 (5) Å. nih.gov The dihedral angle between the acetamide (B32628) group and the benzene (B151609) ring is 68.7 (1)°. nih.gov The crystal structure is stabilized by N—H⋯O and C—H⋯O hydrogen bonds, which link the molecules into chains. nih.gov

In the case of 2-cyano-N-(furan-2-ylmethyl)acetamide, the crystal structure is monoclinic with space group P2₁/c. nih.gov The acetamide unit is inclined to the furan (B31954) ring by 76.7 (1)°. nih.gov The crystal packing is characterized by N—H⋯O and C—H⋯O hydrogen bonds. nih.gov

The crystal structure of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide reveals a twist-boat conformation for the cyclohexene (B86901) ring. iucr.org The crystal packing is dominated by various hydrogen bonds and other weak interactions. iucr.org

Table 6: Crystal Data for (R)-2-Cyano-N-(1-phenylethyl)acetamide nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.7573 (1) |

| b (Å) | 11.1432 (3) |

| c (Å) | 19.3311 (5) |

| V (ų) | 1024.77 (4) |

Table 7: Crystal Data for 2-Cyano-N-(furan-2-ylmethyl)acetamide nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8093 (4) |

| b (Å) | 14.9495 (16) |

| c (Å) | 11.4969 (11) |

| β (°) | 93.482 (3) |

| V (ų) | 825.06 (14) |

Analysis of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds are critical in defining the conformation of a molecule by restricting the rotational freedom of certain functional groups. In derivatives of cyanoacetamide, the potential for such interactions is a key feature of their molecular architecture.

For instance, in the Gewald-thiophene derivatives of cyanoacetamides, a significant intramolecular hydrogen bond is frequently observed between the 2-amino group and the 3-amide carbonyl. nih.gov This interaction considerably reduces the conformational flexibility of the amide group, a feature that is consistently confirmed by X-ray structure analysis. nih.gov Similarly, in more complex structures like 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide, a distinct intramolecular hydrogen bond is depicted in its crystal structure, highlighting the role of this interaction in stabilizing the molecule's specific fold. iucr.org

While direct studies on this compound are not detailed, the analysis of related structures provides a strong precedent for the existence and importance of intramolecular hydrogen bonds in defining the conformational preferences of this class of compounds.

Investigation of Intermolecular Interactions (e.g., N-H⋯N, C-H⋯N, C-H⋯π interactions)

The packing of molecules in a crystal lattice is directed by a network of intermolecular interactions. In this compound and its derivatives, a variety of hydrogen bonds and other weak interactions, including N-H⋯O, N-H⋯N, C-H⋯N, C-H⋯O, and C-H⋯π interactions, are instrumental in building the supramolecular architecture. nih.govacs.org

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. acs.org For example, in the crystal structure of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the packing is stabilized by both C–H⋯N and N–H⋯N hydrogen bonds. acs.org Hirshfeld analysis of this compound revealed that the most significant contributions to the crystal packing come from H···H (21%), C···H (20%), S···H (19%), N···H (14%), and O···H (12%) contacts. acs.org

In the case of (R)-2-Cyano-N-(1-phenylethyl)acetamide, the crystal structure is characterized by N—H⋯O and weak C—H⋯O hydrogen bonds that link the molecules into chains. nih.gov Another derivative, 2-cyano-N-(furan-2-ylmethyl)acetamide, exhibits a crystal packing stabilized by N—H⋯O and C—H⋯O hydrogen bonds, which generate chains and form a specific ring motif known as an R²₁(6) ring due to a bifurcated acceptor oxygen atom. nih.gov The versatility of the cyano group in forming these interactions is a key element in the crystal engineering of these compounds. mdpi.com

Below is a table summarizing typical intermolecular hydrogen bonds found in the crystal structures of cyanoacetamide derivatives.

| Compound | Interaction Type | Description | Reference |

| (R)-2-Cyano-N-(1-phenylethyl)acetamide | N—H⋯O, C—H⋯O | Links molecules into chains along the a-axis. | nih.gov |

| 2-Cyano-N-(furan-2-ylmethyl)acetamide | N—H⋯O, C—H⋯O | Generates C(4) chains along the nih.gov direction. | nih.gov |

| N-(3-Cyanothiophen-2-yl)acetamide | N–H···N, C–H···N | Stabilizes the overall crystal packing. | acs.org |

Dihedral Angle Analysis within Molecular Architectures

Dihedral angles, which describe the rotation around a chemical bond, are fundamental to defining the three-dimensional shape of a molecule. In N-aryl acetamides, the dihedral angle between the plane of the phenyl ring and the plane of the acetamide group is a critical conformational parameter.

Crystallographic studies of various cyanoacetamide derivatives provide precise measurements of these angles, revealing the preferred spatial arrangement of the molecular fragments. For instance, in (R)-2-cyano-N-(1-phenylethyl)acetamide, the dihedral angle between the acetamide group and the benzene ring is 68.7(1)°. nih.govresearchgate.net In a furan-containing analog, 2-cyano-N-(furan-2-ylmethyl)acetamide, the acetamide unit is inclined to the furan ring by a dihedral angle of 76.7(1)°. nih.gov These significant twists indicate a non-planar relationship between the aromatic ring and the acetamide side chain, which can be attributed to steric hindrance and the optimization of intermolecular packing forces.

The table below presents dihedral angle data from the crystal structures of several cyanoacetamide derivatives.

| Compound | Groups Measured | Dihedral Angle (°) | Reference |

| (R)-2-Cyano-N-(1-phenylethyl)acetamide | Acetamide group and Benzene ring | 68.7(1) | nih.govresearchgate.net |

| 2-Cyano-N-(furan-2-ylmethyl)acetamide | Acetamide unit and Furan ring | 76.7(1) | nih.gov |

| 2-Cyano-N-(2-hydroxyphenyl)acetamide | Phenyl ring and Acetamide side chain | 7.48(18) | chemicalbook.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements, researchers can confirm that the synthesized product has the expected atomic composition, thus validating its purity and identity.

This method was employed to confirm the structures of various cyanoacetamide derivatives. For example, in the synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, the experimental percentages of C, H, and N were found to be in excellent agreement with the calculated values for the proposed formula C₁₀H₈Cl₂N₂O₂. Similarly, the composition of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was successfully verified through elemental analysis as part of its comprehensive characterization. acs.org

The following table showcases representative elemental analysis data for a cyanoacetamide derivative.

| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |

| 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | C₁₀H₈Cl₂N₂O₂ | C | 46.36 | 46.25 | |

| H | 3.11 | 3.10 | |||

| N | 10.81 | 10.85 |

Biological Activity Profiling and Mechanistic Studies of 2 Cyano N 2 Methylphenyl Acetamide Derivatives

Anticancer Activity Research

The quest for more effective and less toxic anticancer agents has led to the investigation of a multitude of synthetic compounds. Derivatives of 2-cyano-N-(2-methylphenyl)acetamide have been a focal point of such research, with studies encompassing computational modeling and laboratory-based cytotoxic evaluations.

In-silico Molecular Docking Studies with Antineoplastic Targets

To identify novel anticancer molecules, a series of thirty new furan-azetidinone hybrids derived from this compound were subjected to in-silico molecular docking studies. This computational approach was employed to predict the binding affinities and interaction patterns of these hybrid molecules with known anticancer drug targets. The primary goal of these docking studies was to prioritize compounds for synthesis and further biological evaluation based on their predicted ability to interact favorably with the active sites of proteins implicated in cancer progression. The docking scores obtained from these studies served as a critical filter to select the most promising candidates for chemical synthesis and subsequent in-vitro testing. sapub.org

In-vitro Cytotoxicity Evaluation (e.g., MCF-7 cell line, MTT Assay)

Based on the promising results from in-silico molecular docking, the most promising furan-azetidinone hybrid derivatives of this compound were synthesized and subsequently evaluated for their in-vitro anticancer activity. The human breast cancer cell line, MCF-7, was utilized as a model system to assess the cytotoxic potential of these newly synthesized compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay for assessing cell metabolic activity, was employed to determine the viability of the MCF-7 cells following treatment with the test compounds. This assay provides a quantitative measure of the cytotoxic or growth-inhibitory effects of the compounds, thereby validating the predictions made by the earlier molecular docking studies. sapub.org

Antimicrobial Activity Investigations

While extensive research has been conducted on the anticancer properties of this compound derivatives, detailed and specific data regarding their antimicrobial efficacy against a broad spectrum of bacteria and fungi remains an area for further investigation. General studies on various other cyanoacetamide derivatives have indicated potential antibacterial and antifungal properties, but specific data for derivatives of this compound against the microorganisms listed below is not available in the reviewed literature.

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Salmonella typhimurium)

Currently, there is a lack of specific published research detailing the in-vitro antibacterial efficacy of this compound and its direct derivatives against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacteria Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhimurium. While the broader class of cyanoacetamides has been explored for antibacterial properties, dedicated studies on the 2-methylphenyl substituted variant are needed to establish its specific activity spectrum and potential as an antibacterial agent.

Antifungal Efficacy (e.g., against Candida glabrata, Candida krusei, Candida albicans, Aspergillus niger)

Similarly, specific data on the antifungal efficacy of this compound and its derivatives against the fungal pathogens Candida glabrata, Candida krusei, Candida albicans, and Aspergillus niger is not extensively documented in the available scientific literature. Although other cyanoacetamide-based compounds have demonstrated antifungal potential, focused studies are required to determine the activity profile of this compound derivatives against these specific fungal species.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency

The antimicrobial efficacy of this compound derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies on related N-aryl cyanoacetamide compounds have provided valuable insights into the chemical features that govern their antibacterial and antifungal actions. While research specifically on this compound is part of a broader exploration, the following observations on related structures offer predictive insights.

The core structure, consisting of a cyanoacetamide moiety linked to an aryl ring, serves as a versatile scaffold for chemical modification. The nature and position of substituents on the aryl ring, in this case, the 2-methylphenyl group, play a pivotal role in modulating antimicrobial potency. For instance, in a series of N-aryl 2-cyanothioacetamide derivatives, the introduction of different aryl groups significantly influenced their activity against various microbial strains.

Furthermore, the reactivity of the cyanoacetamide group allows for its use as a key intermediate in the synthesis of various heterocyclic compounds, such as thiazole (B1198619), pyridine (B92270), and pyrazole (B372694) derivatives, which have demonstrated a wide range of antimicrobial activities. The transformation of the cyanoacetamide moiety into these heterocyclic systems often leads to an enhancement or modification of the antimicrobial spectrum.

Antioxidant Activity Studies

In-vitro Antioxidant Assays (e.g., ABTS assay)

The antioxidant potential of this compound derivatives has been investigated through various in-vitro assays, with the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay being a prominent method. This assay measures the ability of a compound to neutralize the stable ABTS radical cation (ABTS•+), providing an indication of its hydrogen-donating or electron-donating capacity.

In a study on novel acetamide (B32628) derivatives, several compounds were synthesized and evaluated for their antioxidant activity using the ABTS method. The results demonstrated that these derivatives possess the ability to scavenge the ABTS radical, indicating their potential as antioxidants. The antioxidant capacity is often quantified as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Another study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide also employed the ABTS assay to evaluate its antioxidant properties. The compound exhibited moderate antioxidant activity, highlighting the potential of the cyanoacetamide scaffold in designing antioxidant agents. The presence of the cyano group and the amide linkage are thought to contribute to the radical scavenging capabilities of these molecules.

Insecticidal Activity Research

Development of Neonicotinoid Analogues

The structural features of 2-cyanoacetamide (B1669375) derivatives have inspired the development of new insecticidal agents, particularly analogues of neonicotinoids. Neonicotinoids are a class of insecticides that act on the central nervous system of insects. The cyanoimino group present in some neonicotinoids is a key pharmacophore, and the 2-cyanoacetamide moiety serves as a valuable building block for creating molecules with similar insecticidal properties.

Research has focused on synthesizing novel neonicotinoid analogues with modified structures to enhance their efficacy and selectivity, and potentially reduce their environmental impact. For example, a series of neonicotinoid analogues featuring a 1,2-dihydropyridine scaffold were synthesized and showed good insecticidal activity against Aphis craccivora. The substituents on the phenyl group were found to significantly influence the insecticidal activity.

Another study reported the synthesis and insecticidal evaluation of 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form against the cowpea aphid, Aphis craccivora. The results, presented in the table below, demonstrate the insecticidal potential of these cyanoacetamide-derived compounds.

Exploration of Other Pharmacological Properties

Carbonic Anhydrase Inhibitory Effects

There is no specific data available in the reviewed scientific literature to suggest that this compound is a significant inhibitor of carbonic anhydrase isoforms. Research in the field of carbonic anhydrase inhibitors has largely centered on compounds bearing a zinc-binding group, most commonly a sulfonamide (SO₂NH₂) moiety. For example, derivatives of 2-cyano-N-(sulfamoylphenyl)acetamide have been synthesized and shown to be potent inhibitors of various human carbonic anhydrase (hCA) isoforms. researchgate.net These molecules are designed to mimic the substrate and bind to the catalytic zinc ion in the active site of the enzyme.

The chemical structure of this compound lacks a primary zinc-binding group, which is typically considered essential for potent carbonic anhydrase inhibition. While some compounds lacking the traditional sulfonamide group have been reported as carbonic anhydrase inhibitors, they usually possess alternative functionalities that can interact with the active site zinc ion or with key amino acid residues. The 2-methylphenyl group in the target compound is primarily hydrophobic and does not possess a functional group that is expected to form a strong interaction with the enzyme's active site.

Therefore, based on the current body of scientific evidence, it is unlikely that this compound would exhibit significant direct inhibitory activity against carbonic anhydrase isoforms.

Insulin-releasing Properties

Similar to its carbonic anhydrase inhibitory effects, there is a lack of specific research data on the insulin-releasing properties of this compound. The discovery and development of insulin secretagogues have traditionally focused on specific chemical classes that are known to modulate the activity of pancreatic β-cells, leading to insulin secretion. The most well-known examples are the sulfonylureas and meglitinides, which act by closing the ATP-sensitive potassium (KATP) channels in the β-cell membrane.

The structure of this compound does not bear a resemblance to the common pharmacophores of known insulin secretagogues. While novel classes of compounds with insulin-releasing properties are continually being explored, there are no reports to indicate that this compound or its close structural analogs have been investigated for this biological activity. The mechanism of action for insulin secretagogues is typically complex, involving interactions with specific cellular targets, and there is no clear rationale from the structure of this compound to suggest such an interaction.

Computational Chemistry and Molecular Modeling of 2 Cyano N 2 Methylphenyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-cyano-N-(2-methylphenyl)acetamide, DFT calculations offer a detailed understanding of its fundamental chemical characteristics.

Geometry Optimization and Energetic Landscapes

Geometry optimization is a critical first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For acetamide (B32628) derivatives, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to achieve this. acs.orgnih.gov The process involves adjusting the molecular geometry to find the lowest energy conformation. nih.gov

In related acetamide structures, it has been observed that the amide bond is typically in a nearly planar and trans-configuration. nih.gov For instance, in N-(2-methylphenyl)acetamide, the acetamide unit is slightly twisted relative to the 2-methylphenyl substituent. researchgate.net This structural information is crucial for understanding how the molecule will interact with its environment. The energetic landscape, mapped out by these calculations, reveals the relative stabilities of different conformations and the energy barriers between them.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.netyoutube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

The analysis of HOMO and LUMO distributions reveals the most probable sites for electrophilic and nucleophilic attacks. For large molecules, these frontier orbitals can be delocalized over a significant portion of the structure, which can sometimes make it challenging to pinpoint specific reactive sites. nih.gov However, for acetamide derivatives, these analyses provide valuable information on their electronic properties and potential for interaction. nih.gov

Table 1: Key Quantum Chemical Parameters Derived from HOMO-LUMO Energies

| Parameter | Description |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule (approximated as -EHOMO). |

| Electron Affinity (A) | The energy released when an electron is added to the molecule (approximated as -ELUMO). |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). |

| Chemical Potential (μ) | The escaping tendency of electrons from an equilibrium system (μ = -(I + A) / 2). |

| Global Electrophilicity (ω) | An index that measures the propensity of a species to accept electrons (ω = μ² / 2η). |

This table is generated based on general principles of DFT calculations and may not represent specific values for this compound without direct computational results.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. researchgate.net Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net For instance, in similar molecules, the oxygen atom of a carbonyl group often shows a negative potential, making it a likely site for interaction with positive charges. researchgate.net This visual representation of charge distribution is instrumental in understanding intermolecular interactions. researchgate.net

Fukui Function Analysis

The Fukui function is a concept within DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. acs.org It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f+(r): For electrophilic attack (electron acceptance).

f-(r): For nucleophilic attack (electron donation).

f0(r): For radical attack.

By calculating these functions, one can pinpoint the specific atoms or regions within this compound that are most likely to participate in chemical reactions. acs.orgnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfrontiersin.org This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netekb.eg

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the most favorable binding poses of a ligand within the active site of a target protein. nih.gov These predictions are crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. frontiersin.org

The binding affinity, often expressed as the binding free energy (ΔG), is a critical parameter that estimates the strength of the interaction between the ligand and the target. nih.gov A lower binding free energy indicates a more stable complex and, therefore, a higher binding affinity. nih.govekb.eg For instance, in studies of similar acetamide compounds as potential enzyme inhibitors, molecular docking has been used to compare the binding affinities of different derivatives and identify the most promising candidates. nih.gov The interactions predicted by docking, such as hydrogen bonds and hydrophobic interactions, provide a detailed molecular view of the ligand-receptor complex. nih.gov

Table 2: Common Biological Targets for Docking Studies of Acetamide Derivatives

| Target Enzyme | Associated Disease/Function | Reference Compound Example |

| Monoamine Oxidase A (MAO-A) | Depression, Neurodegenerative Diseases | Zonisamide |

| Monoamine Oxidase B (MAO-B) | Parkinson's Disease | Zonisamide |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Donepezil |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | - |

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | Celecoxib |

This table is illustrative and based on docking studies of related acetamide compounds. nih.govresearchgate.net The suitability of these targets for this compound would require specific investigation.

Elucidation of Specific Active Site Interactions (e.g., Hydrogen Bonds, Pi-Pi Stacking)

Detailed experimental elucidation of the specific active site interactions of this compound is not extensively documented. However, molecular docking studies on its derivatives, specifically furan-azetidinone hybrids, offer insights into the types of interactions this chemical scaffold can form. For instance, derivatives of this compound have been shown to engage in hydrogen bonding and pi-pi stacking interactions within the active sites of target proteins. ijpsr.com In one such derivative, the nitro group was observed forming a hydrogen bond with an Alanine residue (ALA: 61), while the phenyl rings participated in pi-pi stacking with a Glutamic acid residue (GLU: 58). ijpsr.com These findings suggest that the amide and cyano groups of the parent compound, this compound, could potentially act as hydrogen bond donors and acceptors, and the methylphenyl ring could engage in pi-pi stacking interactions.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

A specific Hirshfeld surface analysis for this compound has not been reported in the surveyed scientific literature. This type of analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. It maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts and the nature of the forces holding the crystal together.

Energy Framework Analysis for Crystal Packing

Similarly, an energy framework analysis for this compound is not available in the reviewed literature. This computational method calculates the interaction energies between molecules in a crystal, providing a visual and quantitative understanding of the crystal's stability and mechanical properties. The analysis typically distinguishes between electrostatic and dispersion energy components to characterize the dominant forces in the crystal packing.

Advanced Applications and Future Research Directions

Rational Design and Synthesis of Bioisosteres

Bioisosterism, the strategy of substituting one atom or group with another that has similar physical or chemical properties, is a cornerstone of modern drug design used to enhance potency, selectivity, or pharmacokinetic properties. nih.govu-tokyo.ac.jp The thoughtful application of bioisosteric replacement offers a powerful tool to modulate the biological activity of a lead compound. nih.gov For 2-cyano-N-(2-methylphenyl)acetamide, several opportunities for bioisosteric modification exist.

Key strategies include:

Ring Equivalents: The o-tolyl group can be replaced with other aromatic or heteroaromatic systems (e.g., thiophene (B33073), pyridine) to explore different binding interactions or alter metabolic stability.

Functional Group Mimics: The cyano group (C≡N) can be substituted with other functionalities like a trifluoromethyl group (CF₃) or a carbonyl group to modulate electronic properties and hydrogen bonding capacity.

Amide Bond Analogs: The amide linkage can be replaced with reverse amides, esters, or sulfonamides to change conformational preferences and resistance to enzymatic hydrolysis.

The concept of bioisosterism evolved from Langmuir's theory of isosterism and was later expanded by Grimm's Hydride Displacement Law, which illustrates how the addition of a hydrogen atom to an atom can result in a group with properties similar to the atom in the next column of the periodic table. u-tokyo.ac.jp A classic example is the replacement of a hydrogen atom with a fluorine atom in 5-fluorouracil, which acts as a successful mimetic of uracil (B121893) and an inhibitor of an enzyme crucial for DNA synthesis. u-tokyo.ac.jp

Table 1: Potential Bioisosteric Replacements for this compound

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Phenyl Ring | Thiophene, Pyridine (B92270), Furan (B31954) | Alter electronic properties, solubility, and potential for new hydrogen bonding interactions. nih.govu-tokyo.ac.jp |

| Cyano (-C≡N) | Trifluoromethyl (-CF₃), Aldehyde (-CHO), Azide (-N₃) | Modify electronics, lipophilicity, and metabolic stability. Mimic the linear geometry and electron-withdrawing nature. |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-), Ester (-COO-), Ketone (-CO-CH₂-) | Improve metabolic stability against peptidases, alter hydrogen bonding patterns, and modify conformational rigidity. nih.gov |

| Methyl (-CH₃) | Halogen (Cl, Br), Hydroxyl (-OH), Amino (-NH₂) | Explore steric and electronic effects on binding and activity, introduce new interaction points. u-tokyo.ac.jp |

Medicinal Chemistry Optimization Strategies

The 2-cyanoacetamide (B1669375) scaffold is a versatile starting point for developing new therapeutic agents. ekb.eg Its derivatives have been explored for a wide range of biological activities. rjpbcs.com

Research has demonstrated that the 2-cyanoacetamide moiety is a vital synthon for creating biologically active heterocyclic systems like pyridines, thiazoles, and pyrimidines. ekb.eg The reactivity of the active methylene (B1212753) group and the cyano function allows for a wide range of chemical transformations. sapub.org

Studies on various cyanoacetamide derivatives have shown significant potential:

Antimicrobial Agents: N-aryl-2-cyanoacetamides have been used to synthesize novel heterocyclic compounds that exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. ekb.eg

Antioxidant Activity: Certain N-substituted cyanoacetamide derivatives, such as 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide, have demonstrated potent antioxidant activity by scavenging free radicals. rjpbcs.com

Enzyme Inhibition: In the search for new tyrosinase inhibitors, 2-cyanopyrrole derivatives have been synthesized, with some showing significantly stronger inhibition than the reference compound, kojic acid. nih.gov Molecular docking studies confirmed the interaction between the inhibitor and the enzyme, highlighting the potential for these compounds in treating pigmentation disorders. nih.gov

Antidepressant Agents: Phenylacetamide derivatives have been designed and synthesized as potential antidepressant agents, with some compounds showing higher activity than the standard drug moclobemide (B1677376) in preclinical tests. nih.gov

Table 2: Research Findings on Biologically Active Cyanoacetamide Derivatives

| Derivative Class | Target Application | Key Finding | Reference |

|---|---|---|---|

| N-(4-substitutedphenyl)-2-cyanoacetamide | Antimicrobial | Serves as a valuable synthon for synthesizing active heterocyclic compounds. ekb.eg | ekb.eg |

| N-cyanoacetylated 2-aminothiophenes | Antioxidant | A derivative showed antioxidant activity comparable to ascorbic acid. rjpbcs.com | rjpbcs.com |

| 2-Cyanopyrrole derivatives | Tyrosinase Inhibition | Compound A12 was ~30 times more potent than kojic acid. nih.gov | nih.gov |

| Substituted Phenylacetamides | Antidepressant | The most potent compound showed better potential than standard drugs like moclobemide and imipramine. nih.gov | nih.gov |

In modern drug discovery, evaluating a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties at an early stage is crucial to reduce the high failure rates in later clinical phases. nih.gov In silico, or computational, methods are widely used to predict these properties before a compound is even synthesized, saving time and resources. nih.govbiointerfaceresearch.com

These computational approaches can be broadly divided into two categories:

Data Modeling: This involves using quantitative structure-activity relationship (QSAR) models, which correlate molecular descriptors (e.g., physicochemical, electronic) with ADMET properties. nih.gov

Structure-Based Methods: These methods, including molecular docking, study the specific interactions between a small molecule (ligand) and ADMET-related proteins to predict properties like metabolic stability or potential for protein binding. nih.gov

Numerous software programs and web servers, such as ADMETlab, pkCSM, and SwissADME, are available to researchers for predicting a wide range of pharmacokinetic and toxicity endpoints. biointerfaceresearch.comscbdd.com These tools can assess parameters like aqueous solubility, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and various toxicity risks. nih.govresearchgate.net

Table 3: Key ADMET Parameters and Predictive Computational Tools

| ADMET Property | Importance in Drug Development | Computational Prediction Tool/Method |

|---|---|---|

| Aqueous Solubility | Affects absorption and formulation. | QSAR models, ADMETlab 2.0 scbdd.com |

| Blood-Brain Barrier (BBB) Penetration | Crucial for CNS-acting drugs; undesirable for others. | QSAR, pkCSM nih.govbiointerfaceresearch.com |

| Cytochrome P450 (CYP) Metabolism | Major pathway for drug metabolism; affects drug-drug interactions. | Structure-based docking, ADMETlab 2.0 scbdd.comresearchgate.net |

| hERG Inhibition | Potential for cardiotoxicity. | QSAR models, SwissADME biointerfaceresearch.com |

| Ames Mutagenicity | Indicates potential to cause DNA mutations (carcinogenicity). | ADMETlab 2.0, pkCSM biointerfaceresearch.comscbdd.com |

Development as Pharmaceutical Intermediates and Reagents

The 2-cyanoacetamide structure is a highly versatile intermediate in organic synthesis. multichemindia.com Its functional groups—the active methylene, the carbonyl, and the cyano group—provide multiple reactive sites for building more complex molecules. sapub.org This reactivity makes it a valuable precursor for a wide variety of heterocyclic compounds, which are foundational structures in many pharmaceutical agents. ekb.egmultichemindia.com

The utility of cyanoacetamides is highlighted by their role in synthesizing:

Pyridines and Quinolines: Through condensation reactions with various carbonyl compounds. researchgate.net

Thiophenes: By reacting with elemental sulfur and active methylene reagents. sapub.org

Thiazoles and 1,3,4-Thiadiazoles: Via reactions with reagents like phenyl isothiocyanate. sapub.org

This widespread use as a chemical intermediate underscores the importance of compounds like this compound in the broader landscape of pharmaceutical research and development. chemimpex.com

Potential in Biotechnology and Pesticide Development

The application of cyanoacetamide derivatives extends beyond pharmaceuticals into agrochemicals. multichemindia.com These compounds serve as key intermediates in the formulation of pesticides and herbicides, contributing to agricultural advancements in crop protection. chemimpex.comchemimpex.com The structural versatility that makes them useful in drug discovery also allows for the creation of novel agrochemicals designed to target specific pests or weeds while minimizing environmental impact. multichemindia.com

Furthermore, in the field of animal healthcare, 2-cyanoacetamide and its derivatives have been explored for the development of veterinary drugs, particularly those targeting parasitic infections and microbial diseases in livestock and companion animals. multichemindia.com

Emerging Roles in Organic and Supramolecular Chemistry

Beyond its established role as a synthetic intermediate, this compound has potential in more advanced areas of chemistry. The inherent reactivity of the cyanoacetamide core continues to be exploited for the facile synthesis of complex molecular architectures. sapub.org

In supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, the functional groups of this compound are of particular interest. The amide group (N-H) is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) and the cyano nitrogen (C≡N) are effective hydrogen bond acceptors. This arrangement allows the molecule to self-assemble into well-defined, higher-order structures. For instance, studies on related acetamide (B32628) derivatives show that molecules can be linked by N—H⋯O and C—H⋯O hydrogen bonds, generating predictable one-dimensional chains or two-dimensional rings in the solid state. nih.gov The ability to control these interactions opens up possibilities for designing new materials with specific structural and functional properties.

Q & A

Q. How reliable are computational predictions of this compound’s pharmacokinetics?

- Validation : Cross-verify SwissADME predictions (e.g., logP ~2.7) with experimental LogD7.4 measurements. Address discrepancies by refining force field parameters in molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.